1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one
Overview
Description
1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that features a quinazolinone core structure with a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with ethylene oxide, which leads to the formation of the desired quinazolinone structure. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The quinazolinone core can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of ketone derivatives.
Reduction: Formation of tetrahydroquinazoline derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The quinazolinone core can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one can be compared with other similar compounds, such as:
Quinazolinones: These compounds share the quinazolinone core but may have different substituents, leading to variations in their properties and applications.
Hydroxyethyl derivatives: Compounds with hydroxyethyl groups attached to different core structures, which may exhibit different reactivity and biological activities.
Uniqueness: The combination of the quinazolinone core with the hydroxyethyl substituent in this compound imparts unique properties, such as enhanced solubility and specific biological interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3,4-dihydroquinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-6-5-12-9-4-2-1-3-8(9)7-11-10(12)14/h1-4,13H,5-7H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDZSNLYMGFDIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C(=O)N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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